molecular formula C21H30N4O4 B10995105 methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

Cat. No.: B10995105
M. Wt: 402.5 g/mol
InChI Key: DTXJXSANMFWWKN-UHFFFAOYSA-N
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Description

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a synthetic organic compound featuring a hybrid structure combining piperidine, piperazine, and phenyl moieties. Its molecular framework includes:

  • A piperidin-4-yl core modified with an acetoxy group.
  • A glycine residue (glycyl) bridging the piperidine and a 4-phenylpiperazine unit.
  • A methyl ester functional group.

Properties

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[1-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28)

InChI Key

DTXJXSANMFWWKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-4-yl Acetate Intermediate

The piperidine core is functionalized via esterification or alkylation. A common approach involves:

  • Starting material : Piperidin-4-yl methanol or commercially available methyl piperidin-4-ylacetate.

  • Reaction : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

Example protocol :

Coupling with 4-Phenylpiperazine-1-carbonyl Chloride

The 4-phenylpiperazine moiety is introduced via carbamoyl linkage:

  • Step 1 : Synthesis of 4-phenylpiperazine-1-carbonyl chloride using phosgene or thionyl chloride.

  • Step 2 : Amide coupling under inert conditions.

Optimized protocol :

Final Esterification

Methyl ester formation is achieved via:

  • Method A : Reaction with methyl iodide in the presence of K₂CO₃.

  • Method B : Transesterification using methanol and acid catalysis.

Typical conditions :

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Recent patents describe streamlined approaches using:

  • Mannich condensation : Combines piperidin-4-one, formaldehyde, and amines in ethanol.

  • Ugi reaction : Four-component coupling for rapid assembly.

Example :

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates are used:

  • Resin : Wang or Rink amide resin functionalized with Fmoc-piperidine.

  • Coupling : HBTU/DIEA in DMF, iterative deprotection/coupling cycles.

Critical Analysis of Reaction Conditions

ParameterOptimal ConditionsImpact on Yield/Purity
Solvent DMF > Acetonitrile > DCMDMF enhances coupling efficiency
Temperature 0°C → RT (amide coupling)Higher temps risk racemization
Catalyst HOBt > HOAt (reduces side reactions)HOAt improves enantioselectivity
Protecting Group Boc > Fmoc (ease of removal)Boc stable under basic conditions

Challenges and Solutions

  • Racemization : Minimized using low temperatures and additives (e.g., HOAt).

  • Byproduct Formation : N-Acylurea byproducts mitigated via in-situ activation with HOBt.

  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization.

Industrial-Scale Production Insights

  • Continuous Flow Systems : Reduce reaction times and improve safety.

  • Cost-Efficiency : Use of DIC over EDC for large-scale amide coupling.

Recent Advancements (2023–2025)

  • Enzymatic Coupling : Lipases for esterification (e.g., CAL-B).

  • Photoredox Catalysis : For C–N bond formation under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow it to fit into binding sites, modulating the activity of the target. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Comparison with 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Key Similarities :

  • Both compounds contain a piperazine ring linked to a carboxylic acid derivative (acetic acid in vs. methyl ester in the target compound).
  • The 4-phenylpiperazine moiety in the target compound is analogous to the Fmoc-protected piperazine in , though the latter includes a fluorenylmethyloxycarbonyl (Fmoc) group for peptide synthesis .

Key Differences :

  • Functional Groups : The Fmoc group in enhances solubility and stability in solid-phase peptide synthesis, whereas the methyl ester in the target compound may improve lipophilicity and membrane permeability.

Comparison with Fentanyl Analogues ()

Fentanyl derivatives such as 4'-methyl acetyl fentanyl and β'-phenyl fentanyl share a piperidine core but differ critically in substitution patterns:

Feature Target Compound Fentanyl Analogues (e.g., 4'-methyl acetyl fentanyl)
Core Structure Piperidine + piperazine Anilidopiperidine
Key Substituents Glycyl, phenylpiperazine, methyl ester Phenethyl, acetyl, or propanamide groups
Pharmacological Target Hypothesized CNS receptors (e.g., 5-HT) μ-opioid receptor agonists
Bioactivity Not well characterized High opioid potency, risk of respiratory depression

The absence of an anilido group (critical for opioid receptor binding in fentanyls) in the target compound suggests divergent therapeutic or toxicological profiles.

Data Table: Structural and Functional Attributes

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound ~447.5 (estimated) Piperazine, glycyl, methyl ester CNS drug candidate (hypothetical)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 380.41 Fmoc, piperazine, carboxylic acid Peptide synthesis reagent
4'-Methyl acetyl fentanyl 366.47 Anilidopiperidine, acetyl Illicit opioid (high potency)

Biological Activity

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H24N4O4
  • Molecular Weight : 396.4397 g/mol
  • CAS Number : 1232789-50-2

The structure features a piperidine ring, a phenylpiperazine moiety, and a glycine derivative, which are crucial for its biological interactions.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

  • Neurotransmitter Interaction : It interacts with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is vital for modulating mood and cognitive functions.
  • Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which may enhance cognitive functions and alleviate symptoms associated with neurological disorders such as Alzheimer's disease .

Biological Activity

The biological activities of this compound have been explored in various studies:

Neuropharmacological Effects

Studies suggest that compounds similar in structure to this compound can act as agonists or antagonists at dopamine receptor subtypes, particularly D3 receptors. This activity may contribute to its potential therapeutic effects in treating mood disorders and cognitive impairments.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models of cognitive decline. In these studies, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups, indicating its potential as a cognitive enhancer .

Research Findings

Recent findings have highlighted several key aspects of this compound's biological activity:

Study FocusFindings
Acetylcholinesterase InhibitionSignificant inhibition observed, leading to increased acetylcholine levels
Dopamine Receptor InteractionAgonistic effects on D3 receptors linked to mood regulation
Cognitive EnhancementImproved performance in memory tasks in animal models

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-phenylpiperazine with a glycyl-piperidine intermediate using carbodiimide coupling reagents (e.g., EDC/HOBt) to form the urea linkage .
  • Step 2 : Esterification of the acetic acid moiety with methanol under acidic conditions (e.g., H2SO4 catalysis) .
  • Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization from ethanol/water mixtures improve yield (reported ~45-60%) .
    Key Validation : Confirm intermediate structures via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS, focusing on piperazine NH (δ 3.1–3.3 ppm) and ester carbonyl (δ 170–172 ppm) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm) to assess ≥95% purity.
  • Stability :
    • Thermal : Stable at 4°C for 6 months in anhydrous DMSO .
    • Hydrolytic : Susceptible to ester hydrolysis above pH 8.0; buffer solutions (pH 7.4) show <5% degradation over 72 hours .
  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What molecular interactions drive its potential antiviral activity, and how can conflicting docking data be resolved?

  • Target Engagement : Computational studies (e.g., molecular docking against Monkeypox DPol) reveal H-bond interactions with Leu631 and Arg634 residues (binding energy: -9.2 kcal/mol), comparable to FDA-approved drugs like tecovirimat .
  • Data Contradictions : Discrepancies in binding scores may arise from:
    • Force Field Parameters : Use AMBER vs. CHARMM simulations can alter RMSD values by 0.5–1.2 Å .
    • Protonation States : The piperazine nitrogen’s protonation at physiological pH affects electrostatic interactions .
      Validation : Perform MD simulations (≥100 ns) to assess complex stability (RMSD ≤2.0 Å) and compare with experimental IC50 values .

Q. How do structural modifications (e.g., fluorination) impact its pharmacokinetic profile and target selectivity?

  • Fluorine Substitution : Introducing a 4-fluorobenzyl group (as in analog methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate) increases logP by 0.3–0.5 units, enhancing blood-brain barrier permeability (Pe > 5.0 × 10<sup>-6</sup> cm/s in PAMPA assays) .
  • Selectivity : Modifying the piperazine-phenyl group reduces off-target binding to σ1 receptors (Ki shift from 120 nM to >1 µM) .
    Methodology : Use radioligand binding assays (e.g., [<sup>3</sup>H]DTG for σ receptors) and ADMET prediction tools (e.g., SwissADME) .

Q. What analytical techniques resolve contradictions in reported solubility and bioavailability data?

  • Solubility : Discrepancies arise from:
    • Buffer Composition : Solubility in PBS (pH 7.4) = 0.8 mg/mL vs. 1.2 mg/mL in 5% DMSO/PBS due to micelle formation .
    • Crystallinity : Amorphous forms (spray-dried) show 2x higher solubility than crystalline batches .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict 22% oral absorption, but in vivo rat models show 14% due to first-pass metabolism .
    Resolution : Use polarized light microscopy and XRD to verify crystallinity and correlate with dissolution profiles .

Methodological Guidance for Experimental Design

Q. How to optimize in vitro assays for evaluating its cytotoxicity and therapeutic index?

  • Cell Lines : Use HEK293 (non-target) vs. HeLa (target-rich) to calculate selectivity index (IC50<sup>HEK293</sup>/IC50</sup><sup>HeLa</sup>).
  • Dose Range : Test 0.1–100 µM with resazurin-based assays (24–72 hr exposure) .
  • Controls : Include cisplatin (positive control) and DMSO vehicle (background subtraction) .

Q. What strategies mitigate risks of piperazine ring oxidation during long-term stability studies?

  • Antioxidants : Add 0.01% BHT to formulations to prevent radical-mediated degradation .
  • Packaging : Use nitrogen-flushed vials to reduce O2 exposure .
  • Analytical Monitoring : Track oxidation via LC-MS (m/z +16 for N-oxide formation) .

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